PSI-6130
説明
特性
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O4/c1-10(11)7(16)5(4-15)18-8(10)14-3-2-6(12)13-9(14)17/h2-3,5,7-8,15-16H,4H2,1H3,(H2,12,13,17)/t5-,7-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPIRLYMDJMKGW-VPCXQMTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10231287 | |
| Record name | 2'-Deoxy-2'-fluoro-2'-c-methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10231287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
817204-33-4 | |
| Record name | 2′-Deoxy-2′-fluoro-2′-C-methylcytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=817204-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Deoxy-2'-fluoro-2'-c-methylcytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0817204334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Deoxy-2'-fluoro-2'-c-methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10231287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSI-6130 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05J68784G1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis of a Hepatitis C Cure: A Technical History of PSI-6130
Foreword: The development of direct-acting antivirals (DAAs) revolutionized the treatment of Hepatitis C virus (HCV) infection, transforming it from a chronic, often debilitating disease into a curable condition. At the heart of this revolution lies the pioneering work on nucleoside inhibitors, with PSI-6130 serving as a critical stepping stone. This technical guide provides an in-depth exploration of the discovery and development history of this compound, a potent and selective inhibitor of the HCV NS5B polymerase. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this seminal molecule's journey from concept to its eventual evolution into the backbone of modern HCV therapy.
Discovery and Lead Optimization
This compound, chemically known as β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine, was discovered and developed by Pharmasset, Inc., a company founded in 1998 by Emory University scientists Dr. Raymond Schinazi and Dr. Dennis Liotta[1]. The research team at Pharmasset, including medicinal chemist Jeremy L. Clark, designed and synthesized a series of nucleoside analogs with the goal of inhibiting the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication[2].
The core design strategy involved modifications at the 2'-position of the ribose sugar to enhance the molecule's antiviral activity and selectivity. The introduction of a fluorine atom and a methyl group at the 2'-position proved to be a key innovation, leading to a compound with potent and specific anti-HCV activity[2]. This structural modification conferred several advantageous properties, including increased stability and the ability to act as a chain terminator of the nascent viral RNA strand.
Mechanism of Action
This compound is a nucleoside analog prodrug that requires intracellular phosphorylation to exert its antiviral effect. Upon entry into the hepatocyte, this compound is converted to its active triphosphate form, this compound-TP, through the host cell's nucleotide salvage pathway. This process involves a series of phosphorylation steps catalyzed by host kinases.
The active triphosphate metabolite, this compound-TP, acts as a competitive inhibitor of the natural nucleotide (cytidine triphosphate) for incorporation into the growing HCV RNA chain by the NS5B polymerase. Once incorporated, the 2'-C-methyl group on this compound sterically hinders the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication[3]. A secondary metabolic pathway also leads to the formation of β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, another potent inhibitor of the HCV RNA-dependent RNA polymerase[4].
Signaling Pathway of this compound Activation and Action
Preclinical and In Vitro Data
This compound demonstrated potent and selective inhibition of HCV replication in various in vitro assays. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Anti-HCV Activity of this compound
| Assay System | HCV Genotype | Cell Line | Parameter | Value | Reference |
| HCV Replicon | 1b (Con1) | Huh-7 | EC50 | 0.51 µM | |
| HCV Replicon | 1a (H77) | Huh-7 | EC50 | 0.30 µM | |
| HCV Replicon | 1b | Huh-7 | EC90 | 4.6 ± 2.0 µM | |
| NS5B Polymerase Assay | 1b (Con1) | - | IC50 | 0.6 µM | |
| NS5B Polymerase Assay (this compound-TP) | 1b (Con1) | - | IC50 | 0.13 µM | |
| NS5B Polymerase Assay (this compound-TP) | 1b (Con1) | - | Ki | 0.023 µM |
Table 2: Preclinical Pharmacokinetics of this compound in Rhesus Monkeys
| Route of Administration | Dose | Bioavailability | Mean Absorption Time (MAT) | Terminal Half-life (t1/2β) | Reference |
| Oral | 33.3 mg/kg | 24.0% ± 14.3% | 4.6 ± 2.9 h | 5.64 ± 1.13 h | |
| Intravenous | 10 mg/kg | - | - | 4.54 ± 3.98 h |
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against the HCV NS5B RNA-dependent RNA polymerase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5 mM MgCl2), a defined amount of purified recombinant HCV NS5B polymerase, a biotinylated RNA template, and a mixture of ribonucleoside triphosphates (rNTPs), including a digoxigenin-labeled UTP (UTP-DIG).
-
Compound Addition: The test compound (e.g., this compound triphosphate) is serially diluted and added to the reaction mixture.
-
Initiation and Incubation: The polymerase reaction is initiated by the addition of the rNTPs. The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for RNA synthesis.
-
Detection: The reaction is stopped, and the newly synthesized RNA, which is biotinylated and contains UTP-DIG, is captured on a streptavidin-coated plate. The amount of incorporated UTP-DIG is quantified using an anti-digoxigenin antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase), which generates a colorimetric or chemiluminescent signal upon addition of a substrate.
-
Data Analysis: The signal intensity is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
HCV Replicon Assay
Objective: To determine the 50% effective concentration (EC50) of a compound to inhibit HCV RNA replication in a cell-based system.
Methodology:
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are cultured in appropriate media. The replicon contains the HCV non-structural genes (NS3 to NS5B) necessary for RNA replication and a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).
-
Compound Treatment: The cells are seeded in multi-well plates and treated with serial dilutions of the test compound (e.g., this compound).
-
Incubation: The treated cells are incubated for a period of time (e.g., 48-72 hours) to allow for HCV replication and the expression of the reporter gene.
-
Quantification of Replication:
-
Luciferase Reporter: If a luciferase reporter is used, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity corresponds to an inhibition of HCV replication.
-
qRT-PCR: Alternatively, total cellular RNA is extracted, and the levels of HCV RNA are quantified using quantitative real-time reverse transcription PCR (qRT-PCR).
-
-
Data Analysis: The EC50 value is determined by plotting the percentage of inhibition of HCV replication (relative to untreated control cells) against the compound concentration and fitting the data to a dose-response curve. A cytotoxicity assay is typically performed in parallel to ensure that the observed antiviral effect is not due to general cellular toxicity.
Experimental Workflow Diagram
References
- 1. Pharmasset - Wikipedia [en.wikipedia.org]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
PSI-6130: A Technical Guide to a Pioneering Nucleoside Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-6130, also known as R 1656, is a potent and selective cytidine nucleoside analog that has been a significant subject of research in the field of antiviral drug development, particularly for the treatment of Hepatitis C Virus (HCV) infection.[1][2] As a nucleoside polymerase inhibitor, it targets the HCV NS5B RNA-dependent RNA polymerase, an enzyme crucial for the replication of the viral genome.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.
Chemical Properties
This compound is chemically known as β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine.[3] Its development has also involved a prodrug, R7128 (also known as RG7128), which is a 3',5'-diisobutyrl ester of this compound, designed to improve its pharmacokinetic properties.
| Property | Value |
| Chemical Formula | C10H14FN3O4 |
| Molecular Weight | 259.24 g/mol |
| CAS Number | 817204-33-4 |
| IUPAC Name | 4-amino-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one |
Mechanism of Action
The antiviral activity of this compound is dependent on its intracellular conversion to the active triphosphate form, this compound-TP. This metabolic activation is a critical step in its mechanism of action.
Metabolic Activation Pathway
This compound enters the host cell and undergoes a series of phosphorylation steps, catalyzed by host cell kinases, to form the active triphosphate metabolite. This process is initiated by deoxycytidine kinase (dCK).
Caption: Metabolic activation pathway of this compound.
Interestingly, this compound can also be metabolized to a uridine analog, β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine (RO2433), which is then also converted to its active triphosphate form (RO2433-TP). Both this compound-TP and RO2433-TP are potent inhibitors of the HCV NS5B polymerase.
Inhibition of HCV NS5B Polymerase
The active triphosphate form, this compound-TP, acts as a competitive inhibitor of the natural nucleotide substrates for the HCV NS5B RNA-dependent RNA polymerase. Upon incorporation into the growing viral RNA chain, it leads to premature chain termination, thus halting viral replication.
Caption: Inhibition of HCV NS5B polymerase by this compound-TP.
Quantitative Efficacy Data
The antiviral activity of this compound has been quantified in various in vitro assays. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.
In Vitro Inhibition of HCV NS5B Polymerase
| Compound | Target | Assay Condition | IC50 (μM) | Reference |
| This compound-TP | Recombinant HCV Con1 NS5B | Heteropolymeric RNA template | 0.13 | |
| This compound-TP | HCV Replicase | 0.34 | ||
| This compound | HCV Replication | 0.6 |
Antiviral Activity in HCV Replicon Systems
| Compound | HCV Genotype | Cell Line | EC50 (μM) | EC90 (μM) | Reference |
| This compound | GT-1b (Con1) | 0.51 | |||
| This compound | GT-1a (H77) | 0.30 | |||
| This compound | GT-1b (unspecified) | Subgenomic replicon | 4.6 ± 2.0 | ||
| This compound | GT-1b Clinical Isolates (n=5) | Transient replicons | 0.60 - 1.41 | ||
| This compound | GT-1a Clinical Isolates (n=16) | Transient replicons | 0.20 - 0.43 |
Resistance Profile
Studies on the resistance profile of this compound have shown that it has a high barrier to resistance. Long-term exposure of HCV replicon cells to this compound can lead to the selection of the S282T substitution in the NS5B polymerase. However, this mutation confers only a moderate (three- to six-fold) loss of sensitivity to the compound. Importantly, variants with low-level resistance to this compound have been shown to lack cross-resistance with other nucleoside inhibitors like R1479.
Experimental Protocols
HCV Replicon Assay
This assay is used to determine the antiviral activity of a compound against HCV replication in a cell-based system.
Workflow:
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Clinical Development of PSI-6130 (R7128/Mericitabine): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-stage clinical trial results for PSI-6130, a potent nucleoside analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Developed as the prodrug R7128 (also known as mericitabine), this compound was a key candidate in the pursuit of all-oral, interferon-free treatment regimens for chronic HCV infection. This document summarizes the quantitative data from key clinical studies, details the experimental protocols employed, and visualizes the compound's mechanism of action and clinical trial workflows.
Core Mechanism of Action
This compound is a cytidine nucleoside analog designed to target the HCV NS5B RNA-dependent RNA polymerase, an enzyme critical for the replication of the viral genome.[1] As a prodrug, R7128 facilitates oral bioavailability and is rapidly converted to the active parent molecule, this compound, in the body.
The activation of this compound occurs intracellularly through a series of phosphorylation steps, ultimately forming the active triphosphate metabolite, this compound-TP. This active form mimics the natural cytidine triphosphate and is incorporated into the elongating viral RNA strand by the NS5B polymerase. The presence of a 2'-C-methyl group on the ribose sugar of this compound-TP leads to premature chain termination, thereby halting viral replication.[1]
Interestingly, this compound also undergoes metabolism to a uridine analog, PSI-6206, which is subsequently phosphorylated to its active triphosphate form. Both the cytidine and uridine triphosphate metabolites contribute to the overall antiviral effect of the drug.
Early-Stage Clinical Trial Data
Early-stage clinical development of R7128 involved both monotherapy and combination therapy studies. The primary objectives of these trials were to assess the safety, tolerability, pharmacokinetics, and antiviral activity of R7128 in patients with chronic HCV infection.
Phase I Monotherapy Study in Treatment-Experienced Patients
A multiple ascending dose study evaluated R7128 monotherapy for 14 days in patients with HCV genotype 1 who had previously failed interferon-based therapy.[2]
Table 1: Antiviral Activity of R7128 Monotherapy (14 Days)
| Dosing Regimen | Mean HCV RNA Decline (log10 IU/mL) | Range of HCV RNA Decline (log10 IU/mL) in 1500mg BID Cohort |
|---|---|---|
| 750mg QD | Dose-dependent decline | N/A |
| 1500mg QD | Dose-dependent decline | N/A |
| 750mg BID | Dose-dependent decline | N/A |
| 1500mg BID | -2.7 | -1.2 to -4.2 |
Data sourced from a study in prior interferon non-responders.[3][4]
Safety and Tolerability:
-
R7128 was generally well-tolerated.
-
No serious adverse events were reported, and no subjects discontinued the study due to adverse events.
-
There was no evidence of the development of viral resistance after 14 days of dosing.
Phase I Combination Therapy Studies
Subsequent studies evaluated R7128 in combination with the then-standard of care (SOC), pegylated interferon and ribavirin (Peg-IFN/RBV), as well as in an all-oral combination with the protease inhibitor danoprevir.
Table 2: Antiviral Activity of R7128 in Combination with Standard of Care (4 Weeks)
| Patient Population | R7128 Dose | Mean HCV RNA Decline (log10 IU/mL) | Rapid Virologic Response (RVR) Rate (%) |
|---|---|---|---|
| Genotype 1, Treatment-Naïve | 500mg BID | -3.8 | 30% |
| Genotype 1, Treatment-Naïve | 1000mg BID | -5.0 | 88% |
| Genotype 1, Treatment-Naïve | 1500mg BID | Not specified | 85% |
| Genotype 2/3, Non-Responders | 1500mg BID | -5.0 | 90% |
| Placebo + SOC (Genotype 2/3) | N/A | -3.7 | 60% |
RVR is defined as undetectable HCV RNA (<15 IU/mL) at week 4.
Safety and Tolerability (Combination with SOC):
-
The safety and tolerability of R7128 in combination with SOC were comparable to placebo with SOC.
The INFORM-1 Study: All-Oral Combination Therapy
The INFORM-1 trial was a landmark study assessing the all-oral combination of R7128 and the HCV protease inhibitor danoprevir for 13 days in patients with HCV genotype 1.
Table 3: Antiviral Activity in the INFORM-1 Study (R7128 + Danoprevir for 13 Days)
| R7128 Dose | Danoprevir Dose | Patient Population | Median HCV RNA Change from Baseline (log10 IU/mL) |
|---|---|---|---|
| 500mg or 1000mg BID | Various doses | Treatment-Naïve & Null Responders | -3.7 to -5.2 |
| 1000mg BID | 900mg BID | Treatment-Naïve | -5.1 |
| 1000mg BID | 900mg BID | Null Responders | -4.9 |
| Placebo | Placebo | N/A | +0.1 |
Data from the cohort that received 13 days of combination treatment.
Safety and Tolerability (INFORM-1):
-
The combination of R7128 and danoprevir was well tolerated.
-
No treatment-related serious or severe adverse events were reported.
-
There were no grade 3 or 4 changes in laboratory parameters and no safety-related treatment discontinuations.
Experimental Protocols
The following sections outline the methodologies employed in the early-stage clinical trials of R7128.
Study Design and Patient Population
-
Design: Early trials were typically randomized, double-blind, and placebo-controlled, often with dose-escalation cohorts.
-
Patient Inclusion Criteria:
-
Chronic infection with HCV genotype 1, 2, or 3.
-
Studies included both treatment-naïve patients and those who had previously failed interferon-based therapy (non-responders or relapsers).
-
-
Randomization: Patients were often randomly assigned to either an active treatment group or a placebo group using an interactive voice or web response system.
Virologic and Pharmacokinetic Assessments
-
HCV RNA Quantification: Plasma HCV RNA levels were quantified using the Roche Cobas TaqMan assay, which has a lower limit of detection of <15 IU/mL. Samples for viral load analysis were collected at baseline and at various time points throughout the study and follow-up periods.
-
Pharmacokinetics (PK): Full PK profiles were analyzed for the prodrug (R7128), the parent molecule (this compound), and its uridine metabolite (PSI-6206). Blood samples were collected on Day 1 and at steady-state (e.g., Day 14) to determine parameters such as Cmax (maximum concentration), AUC (area under the curve), and terminal half-life. Plasma exposure to the prodrug R7128 was found to be negligible, with this compound reaching Cmax approximately 2-3 hours after dosing. The terminal half-life was approximately 5 hours for this compound and 20 hours for the PSI-6206 metabolite.
-
Resistance Monitoring: Samples were collected to monitor for the emergence of drug-resistant viral variants.
Safety and Tolerability Evaluation
-
Adverse Events (AEs): All adverse events were recorded and assessed for severity and potential relationship to the study drug.
-
Laboratory Tests: Standard hematological and clinical chemistry panels were monitored throughout the study to detect any drug-related toxicities.
-
Primary Outcome: The primary outcome in many of these short-duration studies was the change in HCV RNA concentration from baseline to the end of treatment (e.g., day 14).
Conclusion
The early-stage clinical trials for this compound, administered as the prodrug R7128 (mericitabine), successfully demonstrated its potent antiviral activity against HCV. The compound exhibited a dose-dependent reduction in viral load, both as a monotherapy and in combination with other antiviral agents. Notably, the INFORM-1 study provided crucial proof-of-concept for an all-oral, interferon-free regimen. R7128 was generally safe and well-tolerated in these initial studies, paving the way for further development in later-phase trials. These foundational studies were instrumental in the paradigm shift towards direct-acting antiviral therapies for the treatment of chronic hepatitis C.
References
- 1. Oral combination therapy with a nucleoside polymerase inhibitor (RG7128) and danoprevir for chronic hepatitis C genotype 1 infection (INFORM-1): a randomised, double-blind, placebo-controlled, dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Activity, Pharmacokinetics, Safety, and Tolerability of R7128, a Novel Nucleoside HCV RNA Polymerase Inhibitor, Following Multiple, Ascending, Oral Doses in Patients with HCV Genotype 1 Infection Who have Failed Prior Interferon Therapy [natap.org]
- 3. Pharmasset, Inc. Reports Preliminary Results of a 4-week Proof-of-Concept Combination Study of R7128 for the Treatment of Chronic Hepatitis C in Genotype 2 or 3 Non-Responders - BioSpace [biospace.com]
- 4. Pharmasset, Inc. Reports Preliminary Results of a 4-week Combination Study of R7128 for the Treatment of Chronic Hepatitis C - BioSpace [biospace.com]
The Core Interaction: A Technical Guide to PSI-6130 and the HCV NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the interaction between the potent anti-Hepatitis C virus (HCV) agent PSI-6130 and its molecular target, the NS5B RNA-dependent RNA polymerase. This document details the mechanism of action, metabolic activation, inhibitory kinetics, and resistance profile of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development applications.
Introduction
This compound (β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine) is a nucleoside analog inhibitor that has demonstrated potent and selective activity against the Hepatitis C virus.[1][2][3] Its primary target is the viral NS5B polymerase, an essential enzyme for the replication of the HCV genome.[4][5] Understanding the intricate details of this interaction is crucial for the development of effective antiviral therapies and the management of potential resistance.
Mechanism of Action
This compound is a prodrug that requires intracellular activation to exert its antiviral effect. As a cytidine nucleoside analog, it is metabolized by host cell kinases to its active 5'-triphosphate form, this compound-TP. This active metabolite then competes with the natural nucleotide (CTP) for incorporation into the nascent viral RNA chain by the NS5B polymerase. Upon incorporation, the 2'-C-methyl group on the ribose sugar sterically hinders the addition of the subsequent nucleotide, leading to non-obligate chain termination of viral RNA synthesis.
A unique aspect of this compound's metabolism is its conversion to a second active species. Intracellular deamination of this compound or its monophosphate form leads to the formation of β-d-2'-deoxy-2'-fluoro-2'-C-methyluridine (also known as RO2433 or PSI-6026), which is subsequently phosphorylated to its active triphosphate form, RO2433-TP. This uridine analog triphosphate also acts as a potent inhibitor of the HCV NS5B polymerase, effectively providing a dual mechanism of inhibition from a single parent compound.
Quantitative Inhibitory Activity
The inhibitory potency of this compound and its metabolites has been quantified in various assays. The following tables summarize the key inhibitory parameters.
| Compound | Assay | HCV Genotype/Strain | IC50 / EC50 / Ki (µM) | Reference |
| This compound | HCV Replication | Genotype 1b (Con1) | IC50: 0.6 | |
| This compound | HCV Replication | Genotype 1b (Con1) | EC50: 0.51 | |
| This compound | HCV Replication | Genotype 1a (H77) | EC50: 0.30 | |
| This compound | HCV Replication (40% Human Serum) | - | EC50: 0.51 | |
| This compound | HCV Replicon Assay | Subgenomic | EC90: 4.6 ± 2.0 | |
| This compound-TP | HCV Replicase | - | IC50: 0.34 | |
| This compound-TP | Recombinant HCV NS5B (Con1) | Genotype 1b | IC50: 0.13 | |
| This compound-TP | Recombinant HCV NS5B (Con1) | Genotype 1b | Ki: 0.023 | |
| RO2433-TP | Wild-Type HCV RdRp | - | Ki: 0.42 | |
| RO2433-TP | S282T Mutant HCV RdRp | - | Ki: 22 |
Metabolic Activation and Signaling Pathway
The intracellular conversion of this compound to its active triphosphate forms is a critical determinant of its antiviral activity. This multi-step process involves both phosphorylation and deamination catalyzed by host cell enzymes.
Caption: Metabolic activation pathway of this compound.
Resistance Profile
In vitro studies have shown that this compound has a high barrier to resistance. The primary amino acid substitution in the NS5B polymerase that confers reduced sensitivity to this compound is S282T. This mutation results in a moderate (3- to 6-fold) loss of sensitivity to the inhibitor. Importantly, replicon variants with the S282T substitution do not exhibit cross-resistance to other classes of NS5B inhibitors, such as R1479.
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase (RdRp) activity of recombinant NS5B.
Methodology:
-
Reaction Mixture Preparation: Prepare a 50 µL reaction mixture containing:
-
1x TMDN buffer (40 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 4 mM DTT, 40 mM NaCl).
-
200 nM in vitro-transcribed cIRES RNA template.
-
500 µM ATP and 500 µM GTP.
-
1 µM CTP.
-
1 µCi of tritiated UTP.
-
200 nM of recombinant HCV NS5B polymerase (e.g., NS5B570-Con1).
-
Varying concentrations of the test inhibitor (e.g., this compound-TP) dissolved in DMSO (final DMSO concentration of 10%).
-
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 2 hours).
-
Quenching and Precipitation: Stop the reaction by adding a quenching solution (e.g., EDTA). Precipitate the newly synthesized radiolabeled RNA by adding trichloroacetic acid (TCA).
-
Detection: Collect the precipitated RNA on a filter membrane. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for HCV NS5B polymerase inhibition assay.
HCV Replicon Assay
This cell-based assay measures the inhibitory effect of a compound on HCV RNA replication within human hepatoma cells (e.g., Huh-7).
Methodology:
-
Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b Con1 strain) into 96-well plates. The replicon often contains a reporter gene, such as luciferase, or a selectable marker, like the neomycin resistance gene.
-
Compound Treatment: Add varying concentrations of the test compound (e.g., this compound) to the cells and incubate for a specified period (e.g., 72 hours).
-
Quantification of HCV Replication:
-
Reporter Gene Assay: If a luciferase reporter is used, lyse the cells and measure luciferase activity using a luminometer.
-
RNA Quantification: Extract total cellular RNA and quantify HCV RNA levels using real-time RT-PCR.
-
Colony Formation Assay: For stable replicons with a selectable marker, treat cells with the compound and a cytotoxic drug (e.g., G418). Count the number of surviving colonies.
-
-
Cytotoxicity Assay: In parallel, assess the cytotoxicity of the compound on the host cells (e.g., using an MTS or CellTiter-Glo assay) to determine the selectivity index.
-
Data Analysis: Calculate the EC50 (the concentration at which 50% of viral replication is inhibited) and the CC50 (the concentration at which 50% of cell viability is reduced). The selectivity index is calculated as CC50/EC50.
Caption: Workflow for HCV replicon assay.
Conclusion
This compound is a potent nucleoside analog inhibitor of the HCV NS5B polymerase that functions through a dual mechanism involving two active triphosphate metabolites. Its high barrier to resistance and potent inhibitory activity have made it a significant compound in the study of anti-HCV therapeutics. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to advance the treatment of Hepatitis C.
References
- 1. medkoo.com [medkoo.com]
- 2. Selected Replicon Variants with Low-Level In Vitro Resistance to the Hepatitis C Virus NS5B Polymerase Inhibitor this compound Lack Cross-Resistance with R1479 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selected replicon variants with low-level in vitro resistance to the hepatitis C virus NS5B polymerase inhibitor this compound lack cross-resistance with R1479 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antiviral Activity of PSI-6130: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-6130, a cytidine nucleoside analog, is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a key enzyme in viral replication, NS5B polymerase represents a prime target for antiviral therapy. This compound functions as a chain terminator, effectively halting the elongation of the viral RNA strand. This document provides an in-depth technical overview of the in vitro antiviral activity of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound is a prodrug that requires intracellular phosphorylation to become pharmacologically active. Upon entering the host cell, this compound is converted to its triphosphate form (this compound-TP) through a series of enzymatic steps. This active metabolite then competes with the natural nucleotide (cytidine triphosphate) for incorporation into the nascent viral RNA chain by the HCV NS5B polymerase. The incorporation of this compound-monophosphate leads to premature chain termination, thus inhibiting viral replication.[1]
Interestingly, a second metabolic pathway exists where this compound can be deaminated to its uridine analog, PSI-6206 (also known as RO2433). This intermediate is subsequently phosphorylated to its active triphosphate form, which also acts as a potent inhibitor of the HCV NS5B polymerase.[2][3]
Signaling Pathway of this compound Activation and Inhibition
Quantitative In Vitro Antiviral Activity and Cytotoxicity
The antiviral potency of this compound has been evaluated against various HCV genotypes using subgenomic replicon systems. The tables below summarize the key quantitative data.
Table 1: In Vitro Antiviral Activity of this compound against HCV Genotypes
| HCV Genotype/Strain | Assay System | Parameter | Value (µM) | Reference |
| Genotype 1a (H77) | Subgenomic Replicon | EC50 | 0.30 | |
| Genotype 1b (Con1) | Subgenomic Replicon | EC50 | 0.51 | |
| Genotype 1b | Subgenomic Replicon | EC90 | 4.6 ± 2.0 | |
| Genotype 1a/1b | Subgenomic Replicon | IC50 | 0.6 | |
| HCV Replicase | Enzyme Assay | IC50 (this compound-TP) | 0.34 | |
| Recombinant NS5B (Con1) | Enzyme Assay | IC50 (this compound-TP) | 0.13 | |
| Recombinant NS5B (Con1) | Enzyme Assay | Ki (this compound-TP) | 0.023 |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Parameter | Value (µM) | Reference |
| Huh-7 | Replicon Assay | CC50 | >100 | |
| Huh-7 | MTS Assay | CC50 | >50 | |
| Huh-7 | BrdU Incorporation | CC50 | >98 | |
| Huh-7 | Luciferase Assay | CC50 | >98.4 | |
| MT4 | Luciferase Assay | CC50 | >98.4 |
Experimental Protocols
HCV Subgenomic Replicon Assay
This assay is a cornerstone for evaluating HCV inhibitors. It utilizes a human hepatoma cell line (Huh-7) that harbors a self-replicating subgenomic HCV RNA molecule (replicon). The replicon typically contains the HCV non-structural proteins (NS3 to NS5B) necessary for RNA replication and a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase).
-
Huh-7 cells harboring an HCV subgenomic replicon
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and antibiotics
-
This compound (or other test compounds)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
-
Cell Seeding: Seed Huh-7 replicon cells in a 96-well plate at a density of approximately 1 x 104 cells per well.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control (another known HCV inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of luciferase activity against the log concentration of this compound.
Experimental Workflow for HCV Subgenomic Replicon Assay
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
-
Huh-7 cells (or other relevant cell lines)
-
DMEM with 10% FBS
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line (e.g., 5 x 103 cells per well for Huh-7).
-
Compound Treatment: After 24 hours, add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for a period that corresponds to the antiviral assay (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log concentration of this compound.
Conclusion
This compound demonstrates potent and selective in vitro activity against Hepatitis C Virus, primarily of genotypes 1a and 1b. Its mechanism of action as a chain terminator, following intracellular phosphorylation, is well-characterized. The compound exhibits a favorable cytotoxicity profile in relevant cell lines, with CC50 values significantly higher than its effective antiviral concentrations. The experimental protocols detailed herein provide a robust framework for the continued evaluation of this compound and other nucleoside analog inhibitors of HCV.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
PSI-6130: A Deep Dive into its Antiviral Activity Against Diverse Hepatitis C Virus Genotypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-6130, a cytidine nucleoside analog, emerged as a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1] Its development marked a significant step in the quest for effective, direct-acting antiviral agents against HCV. This technical guide provides a comprehensive overview of the in vitro activity of this compound against a range of HCV genotypes, details the experimental protocols used to evaluate its efficacy, and visualizes the key molecular pathways involved in its mechanism of action.
Mechanism of Action
This compound is a prodrug that, upon entering a host cell, undergoes intracellular phosphorylation to its active triphosphate form, this compound-TP.[2] This process is initiated by host cell kinases. Once activated, this compound-TP acts as a competitive inhibitor of the natural nucleotide substrates for the HCV NS5B polymerase. Its incorporation into the nascent viral RNA chain leads to premature termination, thereby halting viral replication.[1]
Interestingly, in vitro metabolism studies have revealed that this compound is also converted to a second active metabolite, β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine 5′-triphosphate (RO2433-TP). This dual-metabolite activity may contribute to its antiviral efficacy and a high barrier to resistance.
In Vitro Efficacy Against HCV Genotypes
The in vitro antiviral activity of this compound has been primarily evaluated using subgenomic HCV replicon systems in human hepatoma Huh-7 cells. These systems allow for the autonomous replication of HCV RNA and are a standard tool for assessing the potency of antiviral compounds.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound against various HCV genotypes.
| Genotype | Replicon System | Parameter | Value (µM) | Reference |
| 1a | Subgenomic (H77 strain) | EC50 | 0.30 | [3] |
| 1b | Subgenomic (Con1 strain) | EC50 | 0.51 | [3] |
| 1b | Subgenomic | EC90 | 4.6 ± 2.0 |
Note: Data for genotypes 2, 3, 4, 5, and 6 are not extensively available in the public domain. Preclinical studies have suggested potent activity across multiple genotypes, but specific EC50 and IC50 values remain largely unpublished.
Resistance Profile
In vitro resistance selection studies have shown that long-term culture of HCV replicon cells in the presence of this compound can lead to the emergence of the S282T substitution in the NS5B polymerase. However, this mutation confers only a moderate (three- to six-fold) loss of sensitivity to this compound, indicating a high barrier to resistance.
Experimental Protocols
HCV Replicon Assay (Luciferase Reporter-Based)
This assay is used to determine the concentration of a compound that inhibits HCV RNA replication by 50% (EC50) or 90% (EC90).
a. Materials:
-
Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, penicillin, and streptomycin.
-
G418 (Neomycin) for selection of replicon-containing cells.
-
This compound (or other test compounds) dissolved in DMSO.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
b. Method:
-
Seed Huh-7 replicon cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a "no drug" control (vehicle only).
-
Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Calculate the EC50 and EC90 values by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.
HCV NS5B Polymerase Inhibition Assay (Radiolabeled Nucleotide Incorporation)
This biochemical assay measures the direct inhibitory effect of the active triphosphate form of a compound on the HCV NS5B polymerase.
a. Materials:
-
Recombinant purified HCV NS5B polymerase.
-
RNA template (e.g., a homopolymeric template like poly(A) or a heteropolymeric template).
-
RNA primer (e.g., oligo(U) for a poly(A) template).
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP).
-
Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP).
-
This compound-TP (the active triphosphate form).
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, and NaCl).
-
Scintillation counter or phosphorimager.
b. Method:
-
Prepare a reaction mixture containing the reaction buffer, NS5B polymerase, RNA template, and primer.
-
Add varying concentrations of this compound-TP to the reaction mixture. Include a "no inhibitor" control.
-
Initiate the polymerase reaction by adding the mixture of rNTPs, including the radiolabeled rNTP.
-
Incubate the reaction at the optimal temperature for the polymerase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Precipitate the newly synthesized radiolabeled RNA (e.g., using trichloroacetic acid) and collect it on a filter membrane.
-
Quantify the amount of incorporated radiolabeled nucleotide using a scintillation counter or phosphorimager.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of polymerase activity against the log of the inhibitor concentration.
Visualizations
HCV Replication Cycle and this compound Inhibition
Caption: Overview of the HCV lifecycle and the inhibitory action of this compound.
This compound Intracellular Activation Pathway
Caption: Intracellular phosphorylation cascade of this compound to its active form.
Experimental Workflow: HCV Replicon Assay
Caption: A simplified workflow for determining the in vitro efficacy of this compound.
Conclusion
This compound demonstrates potent in vitro activity against HCV genotypes 1a and 1b, acting as a chain terminator of viral RNA synthesis through its active triphosphate metabolite. While its efficacy against other genotypes is suggested, a lack of publicly available quantitative data highlights an area for further research. The detailed experimental protocols provided herein serve as a guide for the continued investigation of this and other novel anti-HCV compounds. The visualizations offer a clear understanding of the molecular interactions and experimental procedures crucial for researchers in the field of antiviral drug development.
References
Methodological & Application
Application Notes and Protocols for PSI-6130 in HCV Replicon Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. A crucial tool in the discovery and preclinical evaluation of these DAAs is the HCV replicon system. This system allows for the study of viral RNA replication in a controlled cell culture environment. PSI-6130, a cytidine nucleoside analog, is a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication cycle. These application notes provide detailed protocols for utilizing the HCV replicon assay to evaluate the antiviral activity and cytotoxicity of this compound.
Mechanism of Action
This compound is a prodrug that, upon entering the host cell, is metabolized into its active triphosphate form. This active metabolite acts as a competitive inhibitor of the natural nucleotide substrates for the HCV NS5B polymerase.[1][2] Incorporation of the this compound triphosphate into the nascent viral RNA chain leads to premature termination of RNA synthesis, thereby halting viral replication.[3] The NS5B polymerase is an ideal target for antiviral therapy as it is essential for viral replication and is not present in uninfected host cells, which contributes to the low cytotoxicity of NS5B inhibitors.[4]
Data Presentation
The following table summarizes the in vitro efficacy and cytotoxicity of this compound against various HCV genotypes in replicon assays.
| Compound | HCV Genotype | Assay | EC50 (µM) | EC95 (µM) | CC50 (µM) | Reference |
| This compound | 1a (H77) | Luciferase Reporter | 0.30 | - | >300 | [5] |
| This compound | 1b (Con1) | Luciferase Reporter | 0.51 | - | >300 | |
| This compound | 1b | Replicon | - | 4.6 ± 2.0 (EC90) | - |
EC50: 50% effective concentration, the concentration of the drug that inhibits 50% of viral replication. EC90/EC95: 90%/95% effective concentration. CC50: 50% cytotoxic concentration, the concentration of the drug that causes a 50% reduction in cell viability.
Experimental Protocols
HCV Replicon Assay Protocol (Luciferase Reporter-Based)
This protocol describes the determination of the anti-HCV activity of this compound in a stable HCV replicon cell line expressing a luciferase reporter gene.
Materials:
-
HCV replicon-containing Huh-7 cells (e.g., genotype 1a or 1b with a luciferase reporter)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418 (for cell line maintenance)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin (Assay Medium)
-
This compound (stock solution in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon-containing Huh-7 cells in DMEM with 10% FBS (without G418).
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in assay medium. A typical starting concentration for a 10-point dilution series could be 50 µM.
-
Include a "no drug" control (vehicle control, e.g., 0.5% DMSO in assay medium) and a "no cells" control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the cell plate and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Luciferase Assay:
-
After the incubation period, remove the assay plates from the incubator and allow them to equilibrate to room temperature.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system. This typically involves adding the luciferase reagent to each well and measuring the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software.
-
Cytotoxicity Assay Protocol (e.g., MTT or WST-1 Assay)
This protocol is designed to assess the cytotoxicity of this compound in the host cell line (Huh-7) to determine the therapeutic index.
Materials:
-
Huh-7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well clear tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed Huh-7 cells in a 96-well clear plate at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay medium, similar to the replicon assay.
-
Include a vehicle control and a "no cells" control.
-
Remove the medium and add 100 µL of the compound dilutions to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the replicon assay (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or a acidified isopropanol solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Workflow of the HCV Replicon Assay with this compound.
Caption: Mechanism of Action of this compound in Inhibiting HCV Replication.
References
- 1. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. medkoo.com [medkoo.com]
- 4. How Do HCV Polymerase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 5. Selected Replicon Variants with Low-Level In Vitro Resistance to the Hepatitis C Virus NS5B Polymerase Inhibitor this compound Lack Cross-Resistance with R1479 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PSI-6130 in Combination with Other Direct-Acting Antivirals for Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-6130 is a potent cytidine nucleoside analog that acts as a chain terminator for the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme in the viral replication cycle.[1][2] Following intracellular phosphorylation to its active triphosphate form, this compound is incorporated into the nascent viral RNA strand, leading to premature termination and inhibition of viral replication.[1] Due to its high barrier to resistance, this compound and its prodrug, mericitabine (RG7128), have been extensively investigated as a cornerstone of combination therapies with other direct-acting antivirals (DAAs) to enhance treatment efficacy and overcome drug resistance.[3][4]
These application notes provide a comprehensive overview of the use of this compound in combination with other major classes of DAAs, including NS3/4A protease inhibitors and NS5A inhibitors. This document includes a summary of available quantitative data, detailed experimental protocols for in vitro evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: In Vitro Antiviral Activity of this compound and its Combinations
The following tables summarize the in vitro antiviral activity of this compound (or its parent compound RO5855) alone and in combination with other DAAs against HCV replicons.
Table 1: In Vitro Antiviral Activity of this compound
| Compound | HCV Genotype | Assay System | EC50 (µM) | Reference(s) |
| This compound | 1b (Con1) | Subgenomic Replicon | 0.51 | |
| This compound | 1a (H77) | Subgenomic Replicon | 0.30 | |
| This compound | 1b | Subgenomic Replicon | 0.6 (IC50) | |
| RO5855 (parent of Mericitabine) | 1b | Subgenomic Replicon | Additive with Ribavirin |
Table 2: In Vitro Combination Antiviral Activity of Mericitabine (Prodrug of this compound) with Other DAAs
| Combination | HCV Genotype | Assay System | Interaction | Reference(s) |
| Mericitabine + Danoprevir (NS3/4A PI) | 1 | Replicon Cells | Increased antiviral activity | |
| Mericitabine + Boceprevir (NS3/4A PI) | 1 | Clinical Isolate Replicons | Additive/Synergistic | |
| Mericitabine + Telaprevir (NS3/4A PI) | 1 | Clinical Isolate Replicons | Additive/Synergistic | |
| Mericitabine + BMS-790052 (Daclatasvir, NS5A inhibitor) | 1a/1b | Replicon Cells | Additive/Synergistic | |
| Mericitabine + NS5B NNI | 1a/1b | Replicon Cells | Additive/Synergistic |
Signaling Pathways and Experimental Workflows
HCV Replication and DAA Targets
The following diagram illustrates the HCV replication cycle within a hepatocyte and the points of intervention for different classes of direct-acting antivirals, including the NS5B polymerase inhibitor this compound.
Caption: HCV replication cycle and targets of direct-acting antivirals.
Mechanism of Action of this compound
This compound requires intracellular phosphorylation to become a pharmacologically active chain-terminating nucleoside triphosphate.
References
- 1. Characterization of the metabolic activation of hepatitis C virus nucleoside inhibitor beta-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (this compound) and identification of a novel active 5'-triphosphate species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular Effects of the Hepatitis C Virus Nucleoside Polymerase Inhibitor RO5855 (Mericitabine Parent) and Ribavirin in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the effect of the HCV polymerase inhibitor mericitabine on early viral kinetics in the phase 2 JUMP-C and PROPEL studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatitis C viral kinetics with the nucleoside polymerase inhibitor mericitabine (RG7128) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PSI-6130 Studies Using HCV Replicons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Hepatitis C Virus (HCV) replicons in the evaluation of the antiviral compound PSI-6130. Detailed protocols for transfection, compound evaluation, and data analysis are provided to ensure reproducible and accurate results.
Introduction
Hepatitis C is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized treatment. A crucial tool in the discovery and characterization of these DAAs is the HCV replicon system. HCV replicons are self-replicating viral RNAs that contain the genetic information necessary for replication within a host cell but lack the genes for producing infectious virus particles, making them a safe and effective tool for studying viral replication and screening antiviral compounds.
This compound is a potent nucleoside analog inhibitor that targets the HCV NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][2][3] As a cytidine nucleoside analog, this compound is metabolized within the host cell to its active triphosphate form. This active form competes with natural nucleotides for incorporation into the growing viral RNA chain, leading to premature chain termination and halting viral replication.[3][4] This document outlines the protocols for using HCV replicons to study the efficacy of this compound.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against various HCV genotypes and its cytotoxicity profile.
Table 1: In Vitro Efficacy of this compound against HCV Replicons
| HCV Genotype | Replicon Strain | Mean EC50 (µM) | Reference |
| Genotype 1a | H77 | 0.30 | |
| Clinical Isolates (n=16) | 0.20 - 0.43 | ||
| Genotype 1b | Con1 | 0.51 | |
| Clinical Isolates (n=5) | 0.60 - 1.41 |
Table 2: In Vitro IC50 and Cytotoxicity of this compound
| Assay | Cell Line/Enzyme | Mean IC50 (µM) | Reference |
| HCV Replication Inhibition | Huh-7 cells (Subgenomic GT1b) | 0.6 | |
| HCV NS5B Polymerase Inhibition (this compound-TP) | Recombinant HCV Con1 NS5B | 0.13 (Ki = 0.023 µM) | |
| Cytotoxicity (CC50) | Not specified | >100 |
Experimental Protocols
This section provides detailed step-by-step protocols for the key experiments involved in studying this compound using HCV replicons.
Protocol 1: In Vitro Transcription of HCV Replicon RNA
This protocol describes the generation of HCV replicon RNA from a linearized plasmid DNA template.
Materials:
-
Linearized HCV replicon plasmid DNA (e.g., pFKI389-NS3-3′ harboring a genotype 1b HCV subgenomic replicon)
-
T7 RNA Polymerase kit (e.g., MEGAscript™ T7 Transcription Kit)
-
RNase-free water, tubes, and pipette tips
-
DNA purification kit
-
Spectrophotometer or NanoDrop for RNA quantification
Procedure:
-
Plasmid Linearization: Linearize 10 µg of the HCV replicon plasmid with an appropriate restriction enzyme (e.g., XbaI) to create a runoff transcription template.
-
Purification of Linearized DNA: Purify the linearized DNA using a DNA purification kit to remove the restriction enzyme and buffer components.
-
In Vitro Transcription Reaction Setup: Set up the in vitro transcription reaction according to the T7 RNA Polymerase kit manufacturer's instructions. A typical reaction includes the linearized DNA template, T7 RNA polymerase, ribonucleotides (ATP, CTP, GTP, UTP), and transcription buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture to digest the template DNA. Incubate at 37°C for 15-30 minutes.
-
RNA Purification: Purify the transcribed RNA using an RNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer. The A260/A280 ratio should be ~2.0. Verify the integrity of the RNA by running a sample on a denaturing agarose gel. Store the purified RNA at -80°C.
Protocol 2: Transfection of Huh-7 Cells with HCV Replicon RNA
This protocol details the introduction of the in vitro transcribed HCV replicon RNA into Huh-7 human hepatoma cells via electroporation.
Materials:
-
Huh-7 or Huh-7.5 cells, cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and non-essential amino acids.
-
In vitro transcribed HCV replicon RNA
-
Electroporation cuvettes (0.4 cm gap)
-
Electroporator
-
Phosphate-buffered saline (PBS), RNase-free
-
Complete growth medium
Procedure:
-
Cell Preparation: Grow Huh-7 cells to 70-80% confluency. On the day of transfection, detach the cells using trypsin, wash them twice with ice-cold, RNase-free PBS, and resuspend them in PBS at a concentration of 1 x 10^7 cells/mL.
-
Electroporation: Mix 10 µg of the in vitro transcribed HCV replicon RNA with 400 µL of the cell suspension (4 x 10^6 cells) in a 0.4-cm electroporation cuvette.
-
Pulse Delivery: Immediately deliver an electrical pulse to the cuvette. Typical electroporation settings for Huh-7 cells are 270 V, 950 µF, and 100 Ω.
-
Cell Recovery and Plating: After electroporation, immediately transfer the cells to a tube containing 10 mL of pre-warmed complete growth medium. Gently mix and plate the cells in appropriate culture vessels (e.g., 96-well plates for drug screening).
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
Protocol 3: this compound Treatment and Luciferase Reporter Assay
This protocol is for assessing the inhibitory effect of this compound on HCV replication using a replicon containing a luciferase reporter gene.
Materials:
-
Transfected Huh-7 cells in 96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
Luciferase assay reagent (e.g., Renilla Luciferase Assay System)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
-
Cell Treatment: Four to six hours post-transfection, remove the medium from the 96-well plates and add the medium containing the different concentrations of this compound. Include a "no drug" control (vehicle only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's protocol.
-
Luminescence Measurement: Measure the luciferase activity in each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition of HCV replication for each this compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 4: Quantification of HCV RNA by qRT-PCR
This protocol provides a method to quantify the level of HCV replicon RNA in treated and untreated cells.
Materials:
-
Transfected and treated Huh-7 cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit
-
qPCR master mix (SYBR Green or TaqMan)
-
HCV-specific primers and probe (targeting a conserved region like the 5' UTR)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: At the end of the treatment period, harvest the cells and extract total RNA using an RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Set up the qPCR reaction with the cDNA, qPCR master mix, and HCV-specific primers (and probe if using a TaqMan assay).
-
Real-Time PCR: Perform the real-time PCR using a standard thermal cycling protocol.
-
Data Analysis: Determine the Cq (quantification cycle) values for each sample. Calculate the relative amount of HCV RNA in the this compound-treated samples compared to the untreated control, normalized to an internal control gene (e.g., GAPDH or actin).
Protocol 5: Cytotoxicity Assay
This protocol is to assess the cytotoxicity of this compound on the host cells.
Materials:
-
Huh-7 cells
-
This compound stock solution
-
Complete growth medium
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Plating: Seed Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percent cell viability for each concentration relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound using HCV replicons.
Caption: Mechanism of action of this compound in inhibiting HCV replication.
References
- 1. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 3. huh7.com [huh7.com]
- 4. Discovery of a hepatitis C target and its pharmacological inhibitors by microfluidic affinity analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Cell Culture with PSI-6130 to Select for Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-6130 is a potent and selective nucleoside analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3][4] As a cytidine analog, it undergoes intracellular phosphorylation to its active triphosphate form, this compound-TP.[5] This active metabolite acts as a chain terminator when incorporated into the nascent viral RNA strand, thereby halting viral replication. The development of resistance to antiviral agents is a significant challenge in drug development. Long-term cell culture studies under drug pressure are crucial for identifying resistance mutations, understanding resistance mechanisms, and evaluating the genetic barrier to resistance of antiviral compounds. For this compound, the primary resistance mutation identified through in vitro selection is the S282T substitution in the NS5B polymerase, which confers a moderate level of resistance.
These application notes provide a detailed protocol for the long-term culture of HCV replicon-containing cells with this compound to select for and characterize resistant variants.
Data Presentation
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 | Huh-7 (HCV Genotype 1b replicon) | 0.51 µM | |
| EC90 | Huh-7 (HCV Genotype 1b replicon) | 4.6 µM | |
| CC50 | Huh-7 | >300 µM |
Table 2: Long-Term this compound Resistance Selection in HCV Replicon Cells
| Passage Number | This compound Concentration (µM) | Fold Increase in EC50 | Key Mutations Observed | Reference |
| 0 | 0 | 1 | Wild-Type | |
| 6 | 2.5 - 5 | 7 | - | |
| 28 | 20 - 40 | 32 | S282T | |
| 53 | 100 | 51 | S282T and other substitutions |
Table 3: Fold Resistance of S282T Mutant to Nucleoside Analogs
| Compound | Fold Change in EC50 (S282T vs. Wild-Type) | Reference |
| This compound | 3-6 | |
| Sofosbuvir | 2-18 | |
| Mericitabine | Low |
Experimental Protocols
Protocol 1: Determination of this compound EC50 in HCV Replicon Cells
Objective: To determine the baseline effective concentration of this compound that inhibits HCV RNA replication by 50% (EC50) in the parental cell line.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b)
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 for selection.
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Reagents for RNA extraction and quantitative reverse transcription PCR (qRT-PCR)
Procedure:
-
Seed Huh-7 HCV replicon cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete DMEM, ranging from sub-nanomolar to micromolar concentrations.
-
Remove the culture medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-drug control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, lyse the cells and extract total RNA using a suitable RNA extraction kit.
-
Quantify the level of HCV RNA using a one-step qRT-PCR assay with primers and a probe specific for a conserved region of the HCV genome (e.g., the 5' untranslated region).
-
Normalize the HCV RNA levels to an internal housekeeping gene (e.g., GAPDH).
-
Calculate the percentage of inhibition of HCV RNA replication for each this compound concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Protocol 2: Long-Term Selection of this compound Resistant HCV Replicon Cells
Objective: To select for HCV replicon cell populations with reduced susceptibility to this compound through continuous culture in the presence of increasing drug concentrations.
Materials:
-
Parental Huh-7 HCV replicon cells with a known this compound EC50
-
Complete DMEM with supplements as described in Protocol 1
-
This compound stock solution
-
Cell culture flasks (T-25 or T-75)
-
Reagents for EC50 determination (as in Protocol 1)
-
Reagents for sequencing the NS5B region of the HCV genome
Procedure:
-
Initiate the culture of parental Huh-7 HCV replicon cells in a T-25 flask.
-
Begin the selection by adding this compound to the culture medium at a concentration equal to the EC50 value determined in Protocol 1.
-
Maintain the cells under continuous drug pressure, changing the medium with fresh this compound every 3-4 days.
-
Passage the cells when they reach 80-90% confluency. At each passage, a portion of the cells should be cryopreserved for future analysis.
-
Once the cells show stable growth in the presence of the initial this compound concentration, gradually increase the drug concentration in a stepwise manner (e.g., 2-fold increments).
-
Allow the cell population to adapt and resume normal growth at each new concentration before increasing it further. This process can take several months.
-
Periodically (e.g., every 4-6 passages), determine the EC50 of the cell population to monitor the emergence of resistance.
-
When a significant increase in the EC50 is observed (e.g., >5-fold), extract RNA from the resistant cell population.
-
Amplify the NS5B coding region of the HCV genome using RT-PCR and sequence the PCR product to identify potential resistance mutations.
-
Continue the selection process with increasing concentrations of this compound (up to 100 µM or higher) to select for higher levels of resistance and potentially identify additional mutations.
Protocol 3: Characterization of Resistant Phenotype
Objective: To confirm and characterize the resistance of the selected cell lines.
Materials:
-
This compound resistant cell population
-
Parental (wild-type) Huh-7 HCV replicon cells
-
This compound and other relevant nucleoside analog inhibitors
-
Reagents for EC50 determination and NS5B sequencing
Procedure:
-
Confirm Resistance: Perform a side-by-side EC50 determination for this compound on the parental and the selected resistant cell populations to quantify the fold-increase in resistance.
-
Genotypic Analysis: Sequence the full-length NS5B gene from multiple clones isolated from the resistant population to confirm the presence of mutations (e.g., S282T) and identify any other co-selected mutations.
-
Cross-Resistance Profile: Determine the EC50 values of other nucleoside analog inhibitors (e.g., sofosbuvir, mericitabine) on the resistant cell line to assess the cross-resistance profile.
-
Replication Fitness: In the absence of the drug, compare the growth rate and viral RNA levels of the resistant replicon cells to the parental cells to assess the impact of the resistance mutations on viral replication fitness.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for resistance selection.
References
- 1. benchchem.com [benchchem.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Quantification of virus-infected cells using RNA FISH-Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Selected Replicon Variants with Low-Level In Vitro Resistance to the Hepatitis C Virus NS5B Polymerase Inhibitor this compound Lack Cross-Resistance with R1479 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: HCV Replicon Assays with PSI-6130
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PSI-6130 in Hepatitis C Virus (HCV) replicon assays. The information is tailored for scientists and professionals in the field of drug development and virology research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in HCV replicon assays?
This compound, or β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine, is a potent and selective nucleoside analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1] In cell-based replicon assays, this compound is intracellularly phosphorylated to its active triphosphate form. This active metabolite acts as a competitive inhibitor of the NS5B polymerase and, upon incorporation into the nascent viral RNA strand, leads to chain termination, thereby halting HCV replication.[1] This targeted mechanism of action results in potent antiviral activity with high selectivity for the viral polymerase over host cellular polymerases.[1]
Q2: I am not observing the expected antiviral activity with this compound. What are the possible reasons?
Several factors can contribute to lower-than-expected antiviral activity of this compound in an HCV replicon assay. These can range from issues with the compound itself to experimental variables.
-
Compound Integrity: Ensure the this compound stock solution is properly stored (typically at -80°C for long-term storage) and has not undergone multiple freeze-thaw cycles.[2] Prepare fresh dilutions from a concentrated stock for each experiment.
-
Cell Health: The health and metabolic state of the Huh-7 cells or other host cells are critical. Ensure cells are not overgrown, are free from contamination, and are metabolically active to efficiently phosphorylate this compound to its active form.
-
Assay System: The specific HCV genotype of the replicon can influence the EC50 value of this compound. While potent against multiple genotypes, slight variations in activity can be observed.
-
Presence of Antagonists: While not commonly observed, certain components in the cell culture medium could potentially interfere with the uptake or metabolism of this compound.
Q3: Is this compound expected to be cytotoxic to the host cells in my replicon assay?
This compound generally exhibits a favorable cytotoxicity profile. Studies have shown that it does not demonstrate significant cytotoxic effects on Huh-7 cells even at high concentrations (e.g., up to 300 μM).[3] However, in long-term culture experiments for resistance selection, some instances of excessive cell death have been reported, which may necessitate a reduction in the compound concentration to allow for cell growth. It is always recommended to perform a standard cytotoxicity assay in parallel with your antiviral activity assay to determine the 50% cytotoxic concentration (CC50) in your specific cell line and under your experimental conditions.
Q4: I am trying to select for this compound resistant replicons, but I am not observing any resistant colonies in my short-term assay. Is this expected?
Yes, this is an expected outcome. This compound is known to have a high barrier to resistance. Short-term treatment of cells harboring an HCV subgenomic replicon with this compound often leads to the clearance of the replicon without the generation of resistant variants. To select for resistant mutants, a long-term culture approach is necessary, typically involving culturing the replicon cells over several months with gradually increasing concentrations of this compound in the presence of G418 selection.
Q5: What is the primary resistance mutation associated with this compound and what is its impact?
The primary resistance-associated substitution (RAS) selected by this compound is S282T in the NS5B polymerase. This mutation confers a moderate, low-level resistance to this compound, typically resulting in a 3- to 6-fold increase in the EC50 value. Importantly, the S282T substitution also leads to a significant reduction in the replication capacity of the HCV replicon.
Troubleshooting Guide
Problem 1: High Variability or Inconsistent EC50 Values
High variability in EC50 values for this compound can compromise the reliability of your results. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Inconsistent Cell Seeding Density | Ensure a uniform cell number is seeded across all wells of the assay plate. Use a cell counter for accuracy. Cell confluence at the time of treatment should be consistent between experiments. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare master mixes of reagents to minimize well-to-well variability. |
| This compound Stock Instability | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect from light. Prepare fresh working dilutions for each experiment. |
| Variation in Incubation Time | Maintain a consistent incubation period with the compound for all experiments. |
| Serum Lot-to-Lot Variability | Test new lots of fetal bovine serum (FBS) for their effect on replicon replication and this compound activity before use in large-scale experiments. However, studies have shown that the presence of 40% human serum did not significantly alter the inhibitory activity of this compound. |
Problem 2: Low Signal or No Antiviral Effect Detected
A weak or absent signal in your readout (e.g., luciferase activity, HCV RNA levels) can make it impossible to determine the antiviral effect of this compound.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Low Replicon Replication Efficiency | Use a highly permissive cell clone (e.g., Huh-7.5 cells) for your replicon. Ensure the replicon construct contains adaptive mutations that enhance replication, if necessary for the specific genotype. |
| Inefficient Transfection (Transient Assays) | Optimize the transfection protocol for your specific cell line and replicon RNA. Use high-quality, intact in vitro transcribed RNA. |
| Suboptimal Assay Readout | For luciferase assays, ensure the lysis buffer and substrate are fresh and active. For qPCR, optimize primer and probe concentrations and ensure high-quality RNA extraction. |
| Incorrect this compound Concentration Range | Perform a wide dose-response curve in initial experiments to identify the dynamic range of inhibition. |
| Cell Health Issues | Monitor cell viability throughout the experiment. Ensure cells are healthy and not stressed by other factors. |
Problem 3: Unexpected Cytotoxicity
While this compound is generally not cytotoxic, observing unexpected cell death can occur.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Compound Contamination or Degradation | Use a fresh, authenticated stock of this compound. |
| Synergistic Toxicity with Other Reagents | If using other compounds in combination, assess the cytotoxicity of each compound individually and in combination. |
| Long-Term Culture Effects | In long-term resistance selection experiments, high concentrations of this compound combined with G418 selection can lead to increased cell stress and death. It may be necessary to temporarily reduce the this compound concentration to allow for cell recovery. |
| Cell Line Sensitivity | Different cell lines or clones may have varying sensitivities. Always determine the CC50 for your specific cell line. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound in HCV replicon assays.
Table 1: Antiviral Activity (EC50) of this compound against Different HCV Genotypes
| HCV Genotype | Replicon System | Mean EC50 (µM) | Reference |
| Genotype 1b (Con1) | Subgenomic Replicon | 0.51 | |
| Genotype 1a (H77) | Subgenomic Replicon | 0.30 | |
| Genotype 1b (Clinical Isolates) | Transient Replicons | 0.60 - 1.41 | |
| Genotype 1a (Clinical Isolates) | Transient Replicons | 0.20 - 0.43 |
Table 2: Effect of S282T Mutation on this compound EC50
| Replicon | Fold Change in EC50 vs. Wild-Type | Reference |
| Genotype 1b (Transient Assay) | 3- to 4-fold increase | |
| Genotype 1b (Stable Replicon) | 2.4-fold increase |
Experimental Protocols
Standard HCV Replicon Assay (Luciferase-Based)
This protocol outlines a general procedure for a transient, luciferase-based HCV replicon assay to determine the EC50 of this compound.
Materials:
-
Huh-7.5 cells (or other highly permissive cell line)
-
Complete DMEM medium (with 10% FBS, non-essential amino acids, penicillin/streptomycin)
-
In vitro transcribed HCV replicon RNA (with a luciferase reporter gene)
-
Electroporation cuvettes and electroporator
-
96-well white, clear-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Preparation: Culture Huh-7.5 cells to ~80% confluency. Harvest cells by trypsinization and wash with ice-cold PBS.
-
Electroporation: Resuspend 4 x 10^6 cells in 400 µL of ice-cold PBS. Add 10 µg of in vitro transcribed replicon RNA to the cell suspension. Transfer to a 0.4 cm gap electroporation cuvette. Electroporate at optimal settings for your cell line (e.g., 270 V, 950 µF).
-
Cell Seeding: Immediately after electroporation, resuspend the cells in pre-warmed complete DMEM. Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Compound Addition: After 4-6 hours of incubation to allow for cell attachment, prepare serial dilutions of this compound in complete DMEM. Add 100 µL of the compound dilutions to the appropriate wells (resulting in a final volume of 200 µL per well). Include a "no drug" control (DMSO vehicle only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for your luciferase assay system. Measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Long-Term Resistance Selection Protocol
This protocol describes a general method for selecting this compound resistant HCV replicons.
Materials:
-
Stable HCV replicon cell line (e.g., Huh-7 cells harboring a genotype 1b replicon with a neomycin resistance gene)
-
Complete DMEM medium with G418 (concentration determined by a kill curve for the parental cell line)
-
This compound
Procedure:
-
Initial Culture: Seed the stable replicon cells in a culture flask with complete DMEM containing G418.
-
Initiation of this compound Treatment: Once the cells are attached and growing, add this compound at a concentration equal to its EC50.
-
Gradual Dose Escalation: Culture the cells continuously, passaging them as they reach confluency. Gradually increase the concentration of this compound in small increments over several months.
-
Monitoring for Resistance: Periodically, test the sensitivity of the cell population to this compound by performing an EC50 determination assay. A significant increase in the EC50 value indicates the emergence of a resistant population.
-
Isolation of Resistant Clones: Once a resistant population is established, isolate single-cell clones by limiting dilution.
-
Characterization of Resistant Clones: Expand the resistant clones and characterize them by determining their EC50 for this compound and sequencing the NS5B region of the replicon to identify mutations.
Visualizations
Caption: Workflow for a transient luciferase-based HCV replicon assay.
Caption: Mechanism of action of this compound in inhibiting HCV replication.
References
- 1. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selected replicon variants with low-level in vitro resistance to the hepatitis C virus NS5B polymerase inhibitor this compound lack cross-resistance with R1479 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Technical Support Center: Addressing PSI-6130 Resistant HCV Variants in Culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PSI-6130 and encountering resistant Hepatitis C Virus (HCV) variants in in-vitro culture systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit HCV replication?
This compound is a nucleoside analog inhibitor that targets the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for the replication of the viral genome.[1][2] As a 2'-deoxy-2'-fluoro-2'-C-methylcytidine, it acts as a chain terminator during RNA synthesis, thereby preventing the virus from multiplying.[1] this compound is the active metabolite of the prodrug Sofosbuvir (GS-7977).[3][4]
Q2: What are the primary genetic mutations associated with resistance to this compound in HCV?
The primary mutation known to confer resistance to this compound is the S282T substitution in the NS5B polymerase. This mutation has been identified in in-vitro resistance selection studies using HCV replicon systems. While other mutations like L159F and V321A have been observed to emerge during treatment, they do not confer significant resistance to this compound.
Q3: How significant is the resistance conferred by the S282T mutation?
The S282T mutation confers a low level of resistance to this compound. In-vitro studies have shown a modest increase in the EC50 value, typically in the range of 3 to 13.5-fold compared to the wild-type virus. This indicates that a higher concentration of the drug is required to inhibit the replication of the mutant virus.
Q4: Does the S282T mutation affect the virus's ability to replicate?
Yes, the S282T mutation is associated with a significant reduction in the viral replication fitness. This means that the mutant virus replicates less efficiently than the wild-type virus in the absence of the drug. This reduced fitness contributes to the high barrier to resistance for this compound and its prodrug, sofosbuvir.
Q5: Is there cross-resistance between this compound and other HCV NS5B inhibitors?
Studies have shown a lack of cross-resistance between this compound and other nucleoside inhibitors like R1479. This suggests that different nucleoside analogs can have distinct resistance profiles.
Troubleshooting Guides
Issue 1: Difficulty in generating this compound resistant HCV variants in our replicon cell line.
-
Possible Cause 1: High Genetic Barrier to Resistance. this compound has a high barrier to resistance, meaning that the emergence of resistant variants is a rare event. Short-term treatment of replicon cells with this compound may lead to the clearing of the replicon without the selection of resistant colonies.
-
Troubleshooting Tip: Employ a long-term selection strategy with gradually increasing concentrations of this compound. This allows for the slow outgrowth of any potentially resistant variants.
-
-
Possible Cause 2: Suboptimal Drug Concentration. The starting concentration of this compound may be too high, leading to rapid cell death or replicon clearance before resistant variants can emerge. Conversely, a concentration that is too low may not provide sufficient selective pressure.
-
Troubleshooting Tip: Perform a dose-response curve to determine the EC50 and EC90 values of this compound in your specific HCV replicon system. Start the selection process at a concentration around the EC50 value and gradually increase it over time.
-
-
Possible Cause 3: Low Viral Replication Rate. If the baseline replication level of your HCV replicon is low, the probability of a resistance mutation occurring is reduced.
-
Troubleshooting Tip: Ensure your replicon cells are in a healthy, actively dividing state. Optimize cell culture conditions to maximize replicon replication levels before initiating the resistance selection experiment.
-
Issue 2: A selected replicon colony shows only a minor shift in the EC50 value for this compound.
-
Possible Cause 1: Low-Level Resistance is Expected. The primary resistance mutation, S282T, only confers a low level of resistance. A small fold-change in the EC50 value is consistent with the known resistance profile of this compound.
-
Troubleshooting Tip: Sequence the NS5B region of the selected replicon to confirm the presence of the S282T mutation. Compare the observed fold-change to published data for this mutation to validate your findings.
-
-
Possible Cause 2: Mixed Population of Wild-Type and Mutant Replicons. The selected colony may not be a pure clonal population and could contain a mix of wild-type and resistant replicons, which would result in an underestimation of the true resistance level.
-
Troubleshooting Tip: Perform single-cell cloning of the resistant colony to isolate a pure population of the mutant replicon. Re-evaluate the EC50 of the clonal population.
-
Quantitative Data Summary
| Mutation | Location | Fold Change in EC50 vs. Wild-Type | Viral Fitness |
| S282T | NS5B | 3x - 13.5x | Significantly Reduced |
| L159F | NS5B | No significant resistance | Not reported to be significantly affected |
| V321A | NS5B | No significant resistance | Not reported to be significantly affected |
Experimental Protocols
Protocol 1: In-Vitro Selection of this compound Resistant HCV Replicons
-
Cell Seeding: Plate HCV replicon cells in a 6-well plate at a density that allows for logarithmic growth for at least one week.
-
Initial Drug Treatment: Treat the cells with this compound at a concentration equivalent to the EC50 value determined for your specific replicon cell line.
-
Cell Passage and Drug Escalation: Passage the cells every 3-5 days, or when they reach 80-90% confluency. At each passage, re-plate the cells and gradually increase the concentration of this compound in the culture medium. The concentration can be increased by 1.5 to 2-fold at each step.
-
Monitoring for Resistance: Continuously monitor the cells for the emergence of colonies that are able to grow in the presence of high concentrations of this compound.
-
Isolation of Resistant Colonies: Once distinct colonies are visible, isolate them using cloning cylinders or by limiting dilution.
-
Expansion and Characterization: Expand the isolated colonies and confirm their resistance by performing a dose-response assay to determine the new EC50 value for this compound.
-
Genotypic Analysis: Extract RNA from the resistant cell lines, reverse transcribe the NS5B region, and perform Sanger sequencing to identify mutations.
Visualizations
Caption: Workflow for the selection and characterization of this compound resistant HCV variants.
Caption: Mechanism of this compound action and resistance conferred by the S282T mutation.
References
- 1. Selected replicon variants with low-level in vitro resistance to the hepatitis C virus NS5B polymerase inhibitor this compound lack cross-resistance with R1479 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selected Replicon Variants with Low-Level In Vitro Resistance to the Hepatitis C Virus NS5B Polymerase Inhibitor this compound Lack Cross-Resistance with R1479 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid emergence of protease inhibitor resistance in hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Accuracy of PSI-6130 EC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately determining the EC50 value of PSI-6130, a potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nucleoside analog prodrug, specifically a β-d-2'-deoxy-2'-fluoro-2'-C-methylcytidine.[1][2] It is an experimental antiviral treatment for Hepatitis C.[3] Intracellularly, this compound is metabolized into its active 5'-triphosphate form.[4] This active metabolite acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1] Incorporation of the active form into the growing viral RNA chain leads to premature termination, thus halting viral replication. Interestingly, this compound can also be metabolized into the 5'-triphosphate of its uridine counterpart, which is also a potent inhibitor of the HCV RdRp.
Q2: What is an EC50 value and why is it important for this compound?
The EC50 (half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum effect. For this compound, the EC50 value quantifies its potency in inhibiting HCV replication in cell-based assays, most commonly HCV replicon systems. An accurate EC50 value is crucial for evaluating the antiviral activity of the compound, comparing its potency with other inhibitors, and guiding further drug development efforts.
Q3: What is the standard method for determining the EC50 of this compound?
The most common method for determining the EC50 of this compound is the HCV replicon assay. This cell-based system utilizes human hepatoma cells (e.g., Huh-7) that contain a subgenomic or full-length HCV RNA that can replicate autonomously. The effect of this compound on viral replication is typically measured by quantifying the amount of HCV RNA (e.g., via RT-qPCR) or a reporter gene product (e.g., luciferase) after a set incubation period.
Q4: What is the difference between IC50 and EC50?
IC50 (half-maximal inhibitory concentration) is a measure of the functional strength of an inhibitor. In the context of this compound, the IC50 would typically refer to the concentration required to inhibit the activity of the isolated NS5B polymerase enzyme by 50% in a biochemical assay. In contrast, the EC50 is determined in a cell-based assay and reflects the compound's ability to inhibit viral replication within a cellular environment, which includes factors like cell permeability and metabolic activation.
Troubleshooting Guide for this compound EC50 Determination
Issue 1: High Variability in EC50 Values Between Experiments
-
Question: We are observing significant well-to-well and plate-to-plate variability in our calculated EC50 values for this compound. What could be the cause?
-
Answer: High variability can stem from several sources. Here are the most common culprits and how to address them:
-
Inconsistent Cell Seeding: Uneven cell density across the assay plate will lead to variable replicon levels.
-
Solution: Ensure a single-cell suspension before seeding by thorough but gentle pipetting. Visually inspect plates after seeding to confirm even distribution.
-
-
Cell Health and Passage Number: Cells that are unhealthy, over-confluent, or at a high passage number can have altered metabolic rates, affecting the activation of this compound.
-
Solution: Use cells at a consistent, low passage number and ensure they are in the logarithmic growth phase. Do not let cells become over-confluent before or during the assay.
-
-
Reagent Preparation and Storage: Improperly stored or prepared this compound stock solutions can lead to inaccurate concentrations.
-
Solution: Prepare fresh serial dilutions for each experiment from a validated, aliquoted stock solution stored at the recommended temperature.
-
-
HCV Genotype Variation: Different HCV genotypes and subtypes can exhibit varying susceptibility to NS5B inhibitors.
-
Solution: Ensure you are using the same HCV replicon genotype for all comparative experiments. Be aware that EC50 values may differ between, for example, genotype 1b and 2a replicons.
-
-
Issue 2: No Dose-Response Curve or an Unusually High EC50 Value
-
Question: Our assay is not producing a sigmoidal dose-response curve, or the calculated EC50 value is much higher than published values. What should we check?
-
Answer: This often points to an issue with the compound's activity or the assay setup itself.
-
Compound Inactivity: The this compound may have degraded.
-
Solution: Use a fresh, validated batch of the compound.
-
-
Suboptimal Assay Window: The signal-to-background ratio of your assay may be too low.
-
Solution: Optimize the assay duration and the readout method (e.g., for luciferase assays, ensure substrate is not limiting).
-
-
Drug Resistance: Prolonged culture of replicon cells, especially at low drug concentrations, can lead to the selection of resistant variants, such as the S282T mutation in NS5B.
-
Solution: Use a low-passage stock of the replicon cell line. If resistance is suspected, sequence the NS5B region of the replicon.
-
-
Incorrect Concentration Range: The tested concentration range might be too low to see an effect or too high, leading to cytotoxicity.
-
Solution: Perform a broad-range dose-finding experiment (e.g., from 1 nM to 100 µM) to identify the appropriate range for a detailed EC50 determination.
-
-
Issue 3: Signs of Cytotoxicity at Higher Concentrations
-
Question: At the higher concentrations of this compound, we observe a drop in the reporter signal that seems unrelated to specific antiviral activity, and we see visible changes in cell morphology. How do we address this?
-
Answer: It is crucial to distinguish between antiviral activity and cytotoxicity.
-
Confounding Cytotoxicity: this compound, like many nucleoside analogs, can exhibit toxicity at high concentrations, which can artificially lower the reporter signal and skew the EC50 value.
-
Solution: Always run a parallel cytotoxicity assay on the same parental cell line (without the replicon) using the same compound concentrations and incubation time. The 50% cytotoxic concentration (CC50) should be determined. A common method is the MTT or Neutral Red Uptake assay.
-
-
Calculating the Selectivity Index (SI): The therapeutic window of the compound is represented by the Selectivity Index.
-
Calculation: SI = CC50 / EC50. A higher SI value is desirable, indicating that the compound is effective at concentrations well below those at which it is toxic. EC50 values should only be considered reliable if they are significantly lower than the CC50.
-
-
Data Presentation
Table 1: In Vitro Activity Profile of this compound and Related Compounds
| Compound | Target | Assay Type | Cell Line | Genotype | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | HCV NS5B | Replicon | Huh-7 | 1b | ~0.5 - 4.6 | >100 | >22 - >200 |
| PSI-6206 | HCV NS5B | Replicon | Huh-7 | 1b | ~0.9 | >100 | >111 |
| IDX184 | HCV NS5B | Replicon | Huh-7 | 1b | ~0.6 | >100 | >167 |
| R1479 | HCV NS5B | Replicon | Huh-7 | 1b | ~1.0 | >100 | >100 |
Data compiled from publicly available research. Actual values may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: HCV Replicon Assay for EC50 Determination
-
Cell Seeding: Seed Huh-7 cells harboring an HCV replicon (e.g., genotype 1b with a luciferase reporter) into 96-well plates at a pre-determined optimal density. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2x working stock of this compound serial dilutions in culture medium. A typical final concentration range would be from 0.01 µM to 50 µM.
-
Treatment: Carefully remove the old medium from the cells and add the 2x compound dilutions. Also include "no drug" (vehicle control) and "no cells" (background) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., using a commercial luciferase assay system).
-
Data Analysis:
-
Subtract the average background reading from all wells.
-
Normalize the data by setting the average vehicle control reading as 100% replication.
-
Plot the normalized percent inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 value.
-
Protocol 2: MTT Cytotoxicity Assay for CC50 Determination
-
Cell Seeding: Seed parental Huh-7 cells (without the replicon) into 96-well plates at the same density as the replicon assay. Incubate for 24 hours.
-
Treatment: Treat the cells with the same serial dilutions of this compound as used in the EC50 assay. Include vehicle controls.
-
Incubation: Incubate for 72 hours, mirroring the EC50 assay duration.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will metabolize MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a wavelength of ~570 nm.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability against the log of the compound concentration to determine the CC50 value.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
Technical Support Center: Overcoming High Background in PSI-6130 Luciferase Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing PSI-6130 in luciferase-based assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues leading to high background signals in your experiments, ensuring the generation of accurate and reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High background luminescence can significantly impact the quality and interpretation of your experimental results. This section addresses specific issues you may encounter and provides actionable solutions to mitigate them.
Q1: What are the primary sources of high background signal in my luciferase assay when using this compound?
High background in luciferase assays can stem from several factors, broadly categorized as reagent and plate-related issues, cellular and biological factors, or instrumentation and measurement parameters. When working with a specific compound like this compound, it's also crucial to consider potential compound-specific effects.
Troubleshooting Workflow for High Background
Validation & Comparative
A Head-to-Head Comparison of PSI-6130 and Other Nucleoside Analogs for Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Antiviral Efficacy and Mechanism
The landscape of antiviral therapeutics has been significantly shaped by the development of nucleoside analogs, a class of drugs that mimic natural building blocks of viral genetic material to inhibit replication. This guide provides a detailed head-to-head comparison of PSI-6130, a promising cytidine nucleoside analog, with other key nucleoside inhibitors: sofosbuvir, remdesivir, favipiravir, and molnupiravir. The focus of this analysis is on their application against the Hepatitis C virus (HCV), a primary target for many of these compounds.
This comparison delves into their mechanisms of action, antiviral potency, and resistance profiles, supported by experimental data. While direct comparative studies for all these agents against HCV are not always available due to their varied primary development targets, this guide synthesizes the existing data to provide a comprehensive overview for researchers in the field.
Mechanism of Action: Targeting the Viral RNA Polymerase
All the nucleoside analogs discussed herein are prodrugs that, upon entering a host cell, are metabolized into their active triphosphate form. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp). Incorporation of the analog leads to chain termination, thereby halting viral replication. For HCV, the target is the NS5B polymerase.
This compound is a cytidine analog that, once converted to this compound-triphosphate (this compound-TP), acts as a non-obligate chain terminator of the HCV NS5B polymerase.[1][2] Similarly, sofosbuvir, a uridine nucleotide analog, is metabolized to its active triphosphate form (GS-461203), which is also a potent inhibitor of the HCV NS5B polymerase.[3]
While remdesivir, favipiravir, and molnupiravir were primarily developed for other RNA viruses like Ebola, influenza, and coronaviruses, their mechanism of action also involves targeting the viral RdRp.[4][5] Remdesivir, an adenosine analog, has been shown to be a potent inhibitor of the SARS-CoV-2 RdRp. Favipiravir acts as a purine analog, and molnupiravir is a cytidine analog, both inducing errors in the viral RNA during replication. Although their activity against HCV is not their primary indication, their shared mechanism of action makes them relevant for comparative analysis.
Signaling Pathway of Nucleoside Analog Activation and Action
Comparative Antiviral Activity
Direct head-to-head studies comparing the in vitro efficacy of this compound against all the aforementioned nucleoside analogs for HCV are scarce. However, by compiling data from various sources, a comparative picture can be formed. It is crucial to note that variations in experimental conditions (e.g., cell lines, virus strains, assay formats) can influence the results, making direct comparisons between different studies challenging.
| Compound | Virus Target | Assay System | EC50 / IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (CC50/EC50) | Reference |
| This compound | HCV Genotype 1b | Replicon | 0.51 | >100 | >196 | |
| Sofosbuvir | HCV Genotype 1b | Replicon | 0.039 | >100 | >2564 | |
| Remdesivir | SARS-CoV-2 | Vero E6 cells | 0.77 | >100 | >129 | |
| Favipiravir | Influenza A (H1N1) | MDCK cells | 0.44 | >1000 | >2272 | |
| Molnupiravir | SARS-CoV-2 | Vero cells | 0.3 | >10 | >33 |
From the available data focused on HCV, sofosbuvir demonstrates higher potency in replicon assays compared to this compound. Both compounds exhibit a high selectivity index, indicating a favorable safety profile in vitro.
Resistance Profile
A critical aspect of any antiviral therapy is the potential for the development of drug resistance. For nucleoside inhibitors targeting the HCV NS5B polymerase, the S282T mutation is a key resistance-associated substitution.
Studies have shown that the S282T substitution in the NS5B polymerase confers resistance to 2'-C-methyl nucleoside analogs. However, this compound, which has both a 2'-fluoro and a 2'-C-methyl modification, is less affected by this mutation compared to analogs with only the 2'-C-methyl group. While the S282T mutation does lead to a moderate loss of sensitivity to this compound, the fold change in resistance is significantly lower than that observed for other 2'-C-methyl analogs. This suggests that this compound may have a higher barrier to resistance.
Sofosbuvir is also affected by the S282T mutation, which can be selected in vitro and has been observed in clinical settings, although it is rare and often associated with reduced viral fitness.
Cross-resistance studies are essential for designing effective combination therapies. It has been shown that there is a lack of cross-resistance between this compound and the non-nucleoside inhibitor R1479.
| Nucleoside Analog | Key Resistance Mutation (HCV NS5B) | Fold-Change in Resistance (in vitro) | Reference |
| This compound | S282T | 3 to 6-fold | |
| Sofosbuvir | S282T | 2.4 to 18-fold |
Experimental Protocols
HCV Replicon Assay
The HCV replicon assay is a cell-based system used to evaluate the antiviral activity of compounds against HCV replication.
Objective: To determine the 50% effective concentration (EC50) of a test compound required to inhibit HCV RNA replication by 50%.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used. These replicons typically contain a reporter gene, such as luciferase, for easy quantification of replication.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compound.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of Replication:
-
For luciferase-containing replicons, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Alternatively, total cellular RNA can be extracted, and HCV RNA levels quantified by real-time RT-PCR.
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of HCV replication against the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed on the same cell line to determine the 50% cytotoxic concentration (CC50) of the compound.
-
Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50, providing a measure of the compound's therapeutic window.
Experimental Workflow for HCV Replicon Assay
NS5B Polymerase Inhibition Assay
This is a biochemical assay to directly measure the inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound's active triphosphate form required to inhibit NS5B polymerase activity by 50%.
Methodology:
-
Reagents:
-
Recombinant HCV NS5B polymerase.
-
RNA template (e.g., poly(A) or a heteropolymeric template).
-
RNA primer (e.g., oligo(U)).
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), including a radiolabeled rNTP (e.g., [α-³³P]UTP) or a biotin-labeled rNTP.
-
The active triphosphate form of the test compound.
-
-
Reaction Setup: The reaction is typically set up in a 96-well plate. The NS5B enzyme is pre-incubated with the test compound at various concentrations.
-
Initiation of Reaction: The polymerization reaction is initiated by adding the RNA template/primer and the rNTP mix.
-
Incubation: The reaction mixture is incubated at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 1-2 hours).
-
Termination and Detection:
-
Radioactive Method: The reaction is stopped, and the newly synthesized radiolabeled RNA is captured on a filter membrane. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Non-Radioactive Method: If a biotin-labeled rNTP is used, the biotinylated RNA product can be captured on a streptavidin-coated plate and detected using a colorimetric or chemiluminescent substrate.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of polymerase inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound stands as a potent nucleoside analog inhibitor of the HCV NS5B polymerase with a potentially higher barrier to resistance against the common S282T mutation compared to some other 2'-C-methyl analogs. While sofosbuvir has demonstrated superior potency in in vitro HCV replicon assays and has achieved widespread clinical success, the unique resistance profile of this compound makes it a valuable compound for further investigation, particularly in the context of combination therapies.
A direct comparative evaluation of this compound against remdesivir, favipiravir, and molnupiravir for anti-HCV activity is challenging due to the different primary viral targets of the latter compounds. Future head-to-head studies in HCV-specific assays would be necessary to definitively establish their comparative efficacy in this context. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative analyses, which are essential for the continued development of novel and effective antiviral strategies against HCV and other emerging viral threats.
References
- 1. Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Genetic Barrier to Resistance: PSI-6130 vs. Sofosbuvir
A high genetic barrier to resistance is a critical attribute for antiviral agents, ensuring sustained efficacy and mitigating the emergence of drug-resistant viral strains. This guide provides a detailed comparison of the genetic barrier to resistance for two potent nucleos(t)ide inhibitors of the hepatitis C virus (HCV) NS5B polymerase: PSI-6130 and sofosbuvir.
This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the resistance profiles of these two important antiviral compounds. The comparison is based on in vitro experimental data, detailing the specific mutations that confer resistance and the associated fold-changes in susceptibility.
Quantitative Analysis of Resistance
The primary mechanism of resistance to both this compound and sofosbuvir involves the selection of specific amino acid substitutions in the viral NS5B polymerase. The key resistance-associated substitution for both compounds is S282T. However, the magnitude of resistance conferred by this and other mutations, as well as the propensity for their selection, differs.
| Drug | Primary Mutation | Other Associated Mutations/Polymorphisms | Fold-Change in EC50 | Viral Fitness of Resistant Variant | Genotype Specificity |
| This compound | S282T | Coselected substitutions that may enhance replication capacity | 3- to 6-fold | Enhanced replication capacity compared to S282T alone | Studied in genotype 1a and 1b |
| Sofosbuvir | S282T | L159F, V321A, C316N (polymorphism) | S282T: 13.5-foldL159F: 1.2- to 1.3-foldV321A: 1.3-fold | S282T: Significantly reduced (<2% of wild-type replication capacity) | Pan-genotypic activity, but some mutations/polymorphisms show genotype-specific relevance (e.g., C316N in genotype 1b) |
Table 1: Comparison of Resistance Profiles for this compound and Sofosbuvir. This table summarizes the key resistance mutations, the magnitude of the resulting change in the half-maximal effective concentration (EC50), the impact on viral fitness, and any genotype-specific considerations.
Experimental Protocols
The characterization of the genetic barrier to resistance for both this compound and sofosbuvir has been predominantly conducted using in vitro HCV replicon systems. These systems allow for the long-term culture of HCV RNA replicons within human hepatoma cell lines, enabling the selection and analysis of drug-resistant variants.
Protocol for In Vitro Resistance Selection in HCV Replicon Cells:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon (e.g., genotype 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent (e.g., G418) to maintain the replicon.
-
Drug Selection: The replicon-containing cells are exposed to increasing concentrations of the antiviral compound (this compound or sofosbuvir). The initial drug concentration is typically at or near the EC50 value.
-
Passaging: The cells are passaged every 3-5 days. At each passage, the drug concentration is gradually increased to select for resistant cell populations.
-
Monitoring of Resistance: The emergence of resistance is monitored by measuring the EC50 of the compound against the selected cell population. A significant increase in the EC50 value indicates the selection of resistant replicons.
-
Genotypic Analysis: RNA is extracted from the resistant cell colonies. The NS5B coding region of the HCV replicon is then amplified by RT-PCR and sequenced to identify the specific amino acid substitutions responsible for resistance.
-
Phenotypic Analysis of Specific Mutations: Site-directed mutagenesis is used to introduce the identified mutations into a wild-type replicon. The engineered replicons are then used to transfect naive hepatoma cells, and the EC50 of the antiviral compound is determined to confirm the role of the specific mutation in conferring resistance.
-
Viral Fitness Assessment: The replication capacity of the resistant replicon variants is assessed in the absence of the drug and compared to the wild-type replicon. This is typically measured by quantifying HCV RNA levels over time.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the genetic barrier to resistance of an antiviral compound using an in vitro replicon system.
Figure 1: Workflow for In Vitro Resistance Analysis.
Discussion and Conclusion
Both this compound and sofosbuvir exhibit a high genetic barrier to resistance, a desirable characteristic for antiviral therapeutics. The primary resistance mutation for both drugs, S282T, is selected for in vitro.
For This compound , the S282T mutation leads to a moderate 3- to 6-fold decrease in susceptibility.[1] Interestingly, short-term exposure to this compound did not result in the emergence of resistant variants, suggesting a higher initial barrier.[1][2] Long-term selection can lead to the S282T substitution, sometimes accompanied by other mutations that may compensate for a loss in viral fitness.[1]
In the case of sofosbuvir , while the S282T mutation confers a more significant 13.5-fold reduction in susceptibility, it is rarely observed in clinical practice.[3] This is attributed to the substantial fitness cost associated with this mutation, with the S282T variant having a replication capacity of less than 2% of the wild-type virus. Other treatment-emergent mutations, such as L159F and V321A, do not confer significant resistance to sofosbuvir. The C316N polymorphism, particularly in genotype 1b, has been associated with a reduced response to sofosbuvir-based therapies.
References
- 1. Selected replicon variants with low-level in vitro resistance to the hepatitis C virus NS5B polymerase inhibitor this compound lack cross-resistance with R1479 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selected Replicon Variants with Low-Level In Vitro Resistance to the Hepatitis C Virus NS5B Polymerase Inhibitor this compound Lack Cross-Resistance with R1479 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Infrequent Development of Resistance in Genotype 1–6 Hepatitis C Virus–Infected Subjects Treated With Sofosbuvir in Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Additive vs. Synergistic Effects of PSI-6130 Combinations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral effects of the hepatitis C virus (HCV) inhibitor PSI-6130 when used in combination with other antiviral agents. The focus is on delineating between additive and synergistic interactions, supported by experimental data. Detailed methodologies for the key experiments are provided to allow for a comprehensive understanding of the findings.
Mechanisms of Action: this compound and its Combination Partners
Understanding the individual mechanisms of action is crucial to interpreting the outcomes of combination therapies.
This compound: A Potent Nucleoside Analog Inhibitor
This compound, a cytidine nucleoside analog, is a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[1] As a prodrug, this compound is metabolized intracellularly to its active triphosphate form, this compound-TP. This active metabolite competes with the natural nucleotide (CTP) for incorporation into the nascent viral RNA chain. Once incorporated, it leads to premature chain termination, thus halting HCV replication.[1][2] Interestingly, this compound is also metabolized into a uridine congener, which is also a potent inhibitor of the HCV polymerase.[3][4]
Interferon-α2b (IFN-α2b): Immunomodulator and Antiviral
Interferon-α is a cytokine that plays a key role in the innate immune response to viral infections. It binds to its specific cell surface receptor (IFNAR), activating the JAK-STAT signaling pathway. This leads to the transcription of hundreds of interferon-stimulated genes (ISGs), which encode proteins that inhibit viral replication through various mechanisms, including blocking protein synthesis and degrading viral RNA.
Ribavirin (RBV): A Multi-faceted Antiviral Agent
Ribavirin is a guanosine analog with broad-spectrum antiviral activity. Its exact mechanism against HCV is not fully elucidated but is thought to be multifactorial. Proposed mechanisms include:
-
Inhibition of inosine monophosphate dehydrogenase (IMPDH): This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are necessary for viral RNA synthesis.
-
RNA Mutagenesis: Ribavirin triphosphate can be incorporated into the viral RNA by the NS5B polymerase, causing mutations that can lead to "error catastrophe" and the production of non-viable virions.
-
Direct Inhibition of NS5B Polymerase: Although considered a weak inhibitor, it may directly compete with GTP for binding to the polymerase.
-
Immunomodulation: Ribavirin may shift the immune response towards a Th1 phenotype, which is more effective at clearing viral infections.
Quantitative Analysis of Combination Effects: Additive vs. Synergistic
The interaction between two or more drugs can be classified as synergistic, additive, or antagonistic. A synergistic interaction means the combined effect is greater than the sum of the individual effects. An additive effect is when the combined effect is equal to the sum of the individual effects. Antagonism occurs when the combined effect is less than the sum.
A study by Ishii et al. (2008) evaluated the in vitro anti-HCV activity of this compound (referred to as 2'-F-C-MeC) in combination with IFN-α2b and ribavirin using an HCV replicon system. The degree of synergy was quantified using the Combination Index (CI) method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: In Vitro Anti-HCV Activity of this compound Combinations
| Drug Combination | Ratio | Combination Index (CI) | Interpretation |
| Two-Drug Combination | |||
| This compound + IFN-α2b | 1:1 | 0.7 | Synergistic |
| Three-Drug Combination | |||
| This compound + IFN-α2b + Ribavirin | 1:1:1 | 0.8 | Synergistic |
Data sourced from Ishii et al., 2008.
The results clearly demonstrate that the two-drug combination of this compound and IFN-α2b exerted a synergistic antiviral effect against the HCV replicon. Furthermore, the triple combination of this compound, IFN-α2b, and ribavirin also resulted in a synergistic interaction. These findings suggest that combining this compound with the then-standard-of-care agents could lead to a more potent antiviral response than would be expected from their individual activities.
Experimental Protocols
The following section details the methodologies employed in the key study to generate the data presented above.
HCV Replicon Assay
The anti-HCV activity of the drug combinations was assessed using a subgenomic HCV replicon system. This in vitro model allows for the study of viral RNA replication in a human hepatoma cell line (Huh-7) without the production of infectious virus particles.
Experimental Workflow:
-
Cell Culture: Huh-7 cells harboring the HCV subgenomic replicon are cultured in the presence of G418 to maintain the replicon.
-
Drug Treatment: The replicon cells are treated with various concentrations of this compound, IFN-α2b, and ribavirin, both individually and in combination, at fixed ratios.
-
Incubation: The treated cells are incubated for a defined period (e.g., 72 hours) to allow for the drugs to exert their effects on HCV replication.
-
Quantification of HCV RNA: Total cellular RNA is extracted, and the levels of HCV replicon RNA are quantified using a sensitive method such as real-time reverse transcription PCR (RT-PCR).
-
Data Analysis: The 50% effective concentration (EC50) for each drug and combination is calculated.
Synergy Quantification: The Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying the interaction between drugs in a combination. It is based on the median-effect principle and allows for the determination of the Combination Index (CI).
Calculation of the Combination Index (CI):
The CI is calculated using the following equation:
CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in the combination that produce a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce the same effect.
A CI value is calculated for different effect levels (e.g., 50%, 75%, 90% inhibition) to provide a comprehensive assessment of the drug interaction across a range of concentrations.
Conclusion
The available in vitro data strongly suggest that this compound acts synergistically with both interferon-α2b and ribavirin to inhibit HCV replication. This synergistic interaction implies that these drug combinations may offer a greater therapeutic effect than would be predicted from the sum of their individual activities. These findings provided a strong rationale for the clinical development of this compound's prodrug, R7128 (later known as mericitabine), in combination with standard-of-care therapies for the treatment of chronic hepatitis C. For drug development professionals, these results underscore the potential of combining mechanistically distinct antiviral agents to achieve synergistic outcomes, a strategy that has proven highly successful in the development of modern direct-acting antiviral (DAA) regimens for HCV.
References
- 1. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 3. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of ribavirin in direct acting antiviral drug regimens for chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro PSI-6130 Data with Clinical Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro antiviral activity of PSI-6130 with its clinical outcomes, benchmarked against the highly successful hepatitis C virus (HCV) NS5B polymerase inhibitor, sofosbuvir. Detailed experimental protocols and visual representations of key biological and experimental processes are included to support research and development efforts in the field of antiviral therapies.
Introduction
This compound is a cytidine nucleoside analog that acts as a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1] It is a chain terminator of viral RNA replication.[2] Developed as a prodrug, R7128 (also known as RG7128), to improve oral bioavailability, this compound demonstrated promising antiviral activity in early clinical development.[3][4][5] This guide correlates the preclinical in vitro data of this compound with the clinical results of its prodrug, R7128, and provides a comparative analysis with sofosbuvir, a cornerstone of modern HCV treatment.
Data Presentation: In Vitro and Clinical Performance
The following tables summarize the in vitro potency and clinical efficacy of this compound/R7128 and sofosbuvir.
Table 1: In Vitro Anti-HCV Activity
| Compound | Assay Type | HCV Genotype | EC50 / IC50 (μM) | Notes |
| This compound | Replicon | Genotype 1b | 0.51 | |
| Replicon | Genotype 1a | 0.30 | ||
| Replicon | Genotype 1b | 0.46 | Mean value | |
| HCV Replication | - | 0.6 | Mean IC50 | |
| NS5B Polymerase | Genotype 1b | 0.13 (IC50), 0.023 (Ki) | For the active triphosphate form (this compound-TP) | |
| Sofosbuvir | Replicon | Genotypes 1-4 | - | Potent activity across genotypes |
| NS5B Polymerase | Genotypes 1-4 | Similar IC50 values across genotypes | For the active triphosphate form |
Table 2: Clinical Trial Outcomes
| Drug (Regimen) | Patient Population | Treatment Duration | Key Efficacy Endpoint | Safety & Tolerability |
| R7128 (1000mg BID) + Peg-IFN/RBV | Treatment-naïve, Genotype 1 | 4 weeks | 88% achieved undetectable HCV RNA (<15 IU/mL) | Generally safe and well-tolerated, comparable to placebo with SOC. |
| R7128 (1500mg BID) + Peg-IFN/RBV | Treatment-naïve, Genotype 1 | 4 weeks | 85% achieved undetectable HCV RNA (<15 IU/mL) | Generally safe and well-tolerated. |
| R7128 (1500mg BID) + Peg-IFN/RBV | Genotype 2/3 non-responders | 4 weeks | 90% achieved undetectable HCV RNA (<15 IU/mL); mean 5.0 log10 HCV RNA decline. | Generally safe and well-tolerated, comparable to placebo with SOC. |
| R7128 (up to 1000mg BID) + Danoprevir | Genotype 1 (treatment-naïve and null responders) | 13 days | Median HCV RNA reduction of -3.7 to -5.2 log10 IU/mL. | Well-tolerated with no treatment-related serious or severe adverse events. |
| Sofosbuvir + Peg-IFN/RBV | Treatment-naïve, Genotypes 1, 4, 5, or 6 | 12 weeks | 90% Sustained Virologic Response (SVR12). | Generally well-tolerated. Common adverse events include headache, insomnia, and fatigue. |
| Sofosbuvir + Ribavirin | Treatment-naïve, Genotype 2 | 12 weeks | 97% SVR12 | Favorable safety profile. |
| Sofosbuvir + Ribavirin | Treatment-naïve, Genotype 3 | 24 weeks | 90% SVR12 | Favorable safety profile. |
| Sofosbuvir/Velpatasvir | Pan-genotypic | 12 weeks | SVR rates >94% | Highly effective and well-tolerated. |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
HCV Replicon Assay
The HCV replicon assay is a cell-based system used to evaluate the antiviral activity of compounds against HCV RNA replication.
Objective: To determine the 50% effective concentration (EC50) of an antiviral compound, which is the concentration required to inhibit 50% of HCV replicon replication.
Materials:
-
Huh-7 human hepatoma cells or a highly permissive subclone (e.g., Huh-7.5).
-
HCV subgenomic replicon RNA (e.g., genotype 1b, Con1) containing a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
G418 (for stable replicon selection).
-
Test compounds.
-
Reagents for reporter gene assay (e.g., luciferase assay system) or RNA quantification (e.g., RT-qPCR).
Procedure:
-
Cell Seeding: Seed Huh-7 cells in 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Transfection (for transient assays): Transfect the HCV replicon RNA into the Huh-7 cells using a suitable method like electroporation.
-
Compound Addition: After cell attachment (or post-transfection), add serial dilutions of the test compounds to the cell culture medium. Include appropriate controls (e.g., vehicle control, positive control inhibitor).
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Quantification of Replication:
-
Reporter Gene Assay: If a luciferase reporter is used, lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
RNA Quantification: If no reporter is present, extract total cellular RNA and quantify HCV RNA levels using RT-qPCR.
-
-
Data Analysis: Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the dose-response curve using a suitable software.
NS5B Polymerase Inhibition Assay
This is a biochemical assay to measure the direct inhibitory effect of a compound on the enzymatic activity of the HCV NS5B RNA-dependent RNA polymerase.
Objective: To determine the 50% inhibitory concentration (IC50) of a compound, which is the concentration that reduces the NS5B polymerase activity by 50%.
Materials:
-
Purified recombinant HCV NS5B polymerase.
-
RNA template/primer (e.g., poly(A)/oligo(dT)).
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), with one being radiolabeled (e.g., [α-33P]UTP) or fluorescently labeled.
-
Reaction buffer containing MgCl2, DTT, and a buffering agent (e.g., Tris-HCl).
-
Test compounds.
-
Scintillation counter or fluorescence reader.
Procedure:
-
Reaction Setup: In a microplate, combine the reaction buffer, NS5B polymerase, RNA template/primer, and serial dilutions of the test compound.
-
Initiation of Reaction: Add the rNTP mix (containing the labeled rNTP) to initiate the polymerization reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution containing EDTA.
-
Measurement of Incorporation: Transfer the reaction mixture to a filter plate (e.g., DE81) to capture the newly synthesized, labeled RNA. Wash the filter to remove unincorporated labeled rNTPs.
-
Detection: Quantify the amount of incorporated labeled rNTP by scintillation counting or fluorescence measurement.
-
Data Analysis: Calculate the percentage of inhibition of polymerase activity for each compound concentration relative to the no-compound control. Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Mandatory Visualization
The following diagrams illustrate key concepts in HCV virology and drug discovery.
Caption: HCV Replication Cycle and Mechanism of Nucleoside Inhibitors.
Caption: In Vitro Antiviral Drug Discovery Workflow.
References
- 1. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmasset, Inc. Reports Preliminary Results of a 4-week Combination Study of R7128 for the Treatment of Chronic Hepatitis C - BioSpace [biospace.com]
- 4. Pharmasset, Inc. Reports Preliminary Results of a 4-week Proof-of-Concept Combination Study of R7128 for the Treatment of Chronic Hepatitis C in Genotype 2 or 3 Non-Responders - BioSpace [biospace.com]
- 5. Safety and efficacy of sofosbuvir-velpatasvir: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
